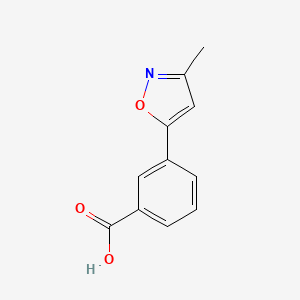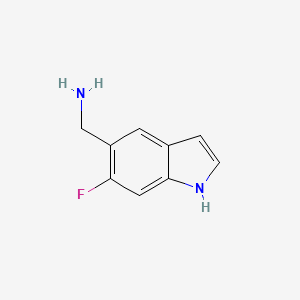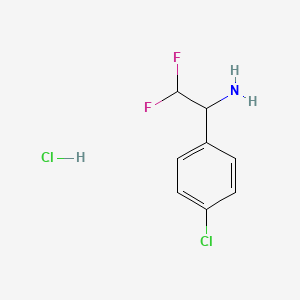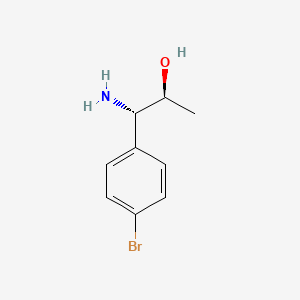
(2R)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-chloro-4-pyridylalaninol , is a chiral compound with the following chemical structure:
C10H11ClN2O
This compound has drawn attention due to its structural similarity to the anti-cancer pharmaceutical Gefitinib. In the asymmetric unit of its crystal structure, there is one molecule. The crystallographic data reveal its monoclinic space group (P2₁/c) and key parameters such as cell dimensions and atomic coordinates .
Preparation Methods
Synthetic Routes:
The synthesis of ®-3-chloro-4-pyridylalaninol involves several steps. One common synthetic route starts from commercially available starting materials. For example, it can be obtained by reacting 3-chloro-4-pyridinecarboxaldehyde with an appropriate amine source, followed by reduction or other transformations.
Reaction Conditions:
The reaction conditions may vary depending on the specific synthetic pathway. Commonly used conditions include solvent-based reactions (e.g., DMF:MeOH) and reflux at room temperature .
Industrial Production:
While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity:
Oxidation: ®-3-chloro-4-pyridylalaninol can undergo oxidation reactions.
Reduction: Reduction processes are also feasible.
Substitution: Substitution reactions involving the chloro group are relevant.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Chlorination reagents like thionyl chloride (SOCl₂).
Major Products:
The major products depend on the specific reaction. For example:
- Oxidation may yield an aldehyde or carboxylic acid.
- Reduction could lead to an amine.
- Substitution may result in a chlorinated derivative.
Scientific Research Applications
Chemistry:
Building Block: ®-3-chloro-4-pyridylalaninol serves as a building block for more complex molecules.
Catalysis: It may find applications in asymmetric catalysis.
Biology and Medicine:
Pharmaceutical Research: Its structural similarity to Gefitinib makes it relevant for further drug development.
Biological Studies: Investigating its interactions with enzymes and receptors.
Industry:
Fine Chemicals: Used in the synthesis of specialized compounds.
Mechanism of Action
The exact mechanism by which ®-3-chloro-4-pyridylalaninol exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While ®-3-chloro-4-pyridylalaninol shares features with other pyridine-containing compounds, its uniqueness lies in its chiral center and potential pharmaceutical applications.
Similar Compounds
- Gefitinib (anti-cancer drug)
- Other pyridylalaninol derivatives
Remember that further studies are essential to fully explore its properties and applications
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1 |
InChI Key |
PUAQERXTBTYTIB-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CN=CC(=C1[C@H](CO)N)Cl |
Canonical SMILES |
C1=CN=CC(=C1C(CO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B13040672.png)
![8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13040696.png)




![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13040728.png)







